molecular formula C27H24FN3O2S B2453131 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone CAS No. 681280-14-8

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2453131
CAS No.: 681280-14-8
M. Wt: 473.57
InChI Key: VQOGNPXCAJGIRF-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-30-16-26(22-5-3-4-6-24(22)30)34-17-27(32)31-25(19-7-11-20(28)12-8-19)15-23(29-31)18-9-13-21(33-2)14-10-18/h3-14,16,25H,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOGNPXCAJGIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone , also known as G2iA, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H24FN3O2S
  • Molecular Weight : 473.56 g/mol
  • CAS Number : 536702-12-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways mediated by p53 activation .

Table 1: Anticancer Activity of G2iA

Cell LineIC50 (µM)Mechanism of Action
HCT1160.08Apoptosis via p53 pathway
A5490.12Intrinsic apoptotic pathway
MCF-70.10Extrinsic apoptotic pathway

Anti-inflammatory Activity

G2iA has also been evaluated for its anti-inflammatory properties. It was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

CytokineConcentration (pg/mL)Inhibition (%)
TNF-alpha15075
IL-620065

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Table 3: Antimicrobial Efficacy

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate

The biological activities of G2iA can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors.
  • Cytokine Modulation : It reduces the levels of inflammatory cytokines, thereby mitigating inflammatory responses.
  • Antimicrobial Action : The presence of the pyrazole moiety enhances membrane permeability in bacterial cells, leading to cell death.

Case Studies

A notable case study involved the administration of G2iA in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Scientific Research Applications

Molecular Properties

The molecular formula of the compound is C23H21FN2O3SC_{23}H_{21}FN_2O_3S, with a molecular weight of approximately 424.49 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a pyrazole moiety and an indole derivative, which are known for their pharmacological properties.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug discovery, particularly as an anti-cancer agent. Pyrazole derivatives have been extensively studied for their ability to inhibit various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity against human tumor cells in vitro, suggesting that this compound could be further evaluated for its anticancer properties .

Recent studies utilizing molecular docking simulations and density functional theory (DFT) have indicated that pyrazole derivatives can interact effectively with biological targets such as enzymes and receptors involved in cancer progression. The bioactivity evaluation of similar compounds has revealed promising interactions with key proteins involved in cell proliferation and apoptosis .

Nonlinear Optical Properties

Research has also indicated that certain pyrazole derivatives exhibit nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. The ability to manipulate light through these compounds could lead to advancements in laser technology and optical devices .

Case Study 1: Anticancer Activity

In a study published by the National Cancer Institute (NCI), a related pyrazole compound demonstrated significant inhibition of cancer cell growth across multiple lines, with average GI50 values indicating strong efficacy. This highlights the potential of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone as a lead compound for further development in cancer therapeutics .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on structurally similar compounds have shown favorable binding affinities to targets such as protein kinases involved in cancer signaling pathways. These findings suggest that modifications to the existing structure could enhance its binding capabilities and biological effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) linkage between the ethanone and indole moieties is susceptible to nucleophilic displacement. For example:

  • Reaction with alkyl halides : The sulfur atom can undergo alkylation under basic conditions to form sulfonium salts.

  • Oxidation : Controlled oxidation with agents like H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Key Data :

Reaction TypeReagents/ConditionsProductReference
AlkylationR-X, K<sub>2</sub>CO<sub>3</sub>, DMFSulfonium salt
OxidationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOHSulfoxide/sulfone

Electrophilic Aromatic Substitution (EAS) on Aromatic Rings

The 4-fluorophenyl and 4-methoxyphenyl groups direct EAS reactions:

  • Fluorophenyl group : Electron-withdrawing fluorine directs electrophiles to meta positions. Nitration or halogenation occurs under acidic conditions.

  • Methoxyphenyl group : Electron-donating methoxy group activates para/ortho positions for reactions like Friedel-Crafts acylation .

Example :

  • Bromination of the methoxyphenyl ring using Br<sub>2</sub>/FeBr<sub>3</sub> yields mono- or di-substituted derivatives .

Pyrazole Ring Modifications

The 4,5-dihydropyrazole core participates in:

  • Dehydrogenation : Catalytic hydrogenation or oxidation converts the dihydropyrazole to a fully aromatic pyrazole, enhancing planarity and π-stacking potential.

  • Cycloaddition : Reactivity with dipolarophiles (e.g., acetylene derivatives) in [3+2] cycloadditions to form fused heterocycles .

Supporting Evidence :

"Pyrazole derivatives undergo dehydrogenation under Pd/C catalysis to yield aromatic analogs with improved bioavailability".

Indole Functionalization

The 1-methylindole subunit enables:

  • Vilsmeier-Haack Reaction : Formylation at the C2 position using POCl<sub>3</sub> and DMF.

  • N-Alkylation : Quaternization of the indole nitrogen with alkyl halides under phase-transfer conditions .

Synthetic Pathway :

text
Indole + CH<sub>3</sub>I → 1-Methylindole (via SN2) ↓ POCl<sub>3</sub>/DMF 2-Formyl-1-methylindole

Ethanone Ketone Reactivity

The carbonyl group undergoes:

  • Condensation : With hydrazines or hydroxylamine to form hydrazones or oximes, respectively.

  • Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol, modifying solubility .

Table : Comparative Reactivity of Carbonyl Groups

ReagentProductApplication
NH<sub>2</sub>NH<sub>2</sub>HydrazoneBioisostere for drug design
NaBH<sub>4</sub>Secondary alcoholProdrug synthesis

Demethylation of Methoxy Groups

The 4-methoxyphenyl group undergoes demethylation under strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr<sub>3</sub>), yielding phenolic derivatives for further functionalization .

Mechanistic Insight :
Ar-OCH3+BBr3Ar-OH+CH3Br+B(OAr)3\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br} + \text{B(OAr)}_3

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) enable introduction of aryl/alkenyl groups at halogenated positions (if present). While the parent compound lacks halogens, synthetic precursors could utilize these reactions .

Preparation Methods

Retrosynthetic Analysis and Starting Materials

Core Structural Disassembly

The target molecule comprises three primary subunits:

  • A 4,5-dihydro-1H-pyrazole ring substituted with 4-fluorophenyl and 4-methoxyphenyl groups.
  • An ethanone bridge linked to the pyrazole’s N1 position.
  • A (1-methyl-1H-indol-3-yl)thio moiety attached to the ethanone’s α-carbon.

Retrosynthetically, the molecule can be dissected into:

  • A pyrazoline intermediate (5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole).
  • A bromoethanone precursor for nucleophilic thioether formation.
  • 1-Methyl-1H-indole-3-thiol as the sulfur nucleophile.

Sourcing Key Intermediates

Pyrazoline Synthesis

Pyrazolines are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For this compound, the chalcone derivative 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reacts with hydrazine hydrate under acidic conditions to form the dihydropyrazole core.

Bromoethanone Preparation

Bromoethanone intermediates, such as 2-bromo-1-(pyrazol-1-yl)ethanone , are synthesized by brominating the corresponding acetylpyrazole using pyridinium tribromide or N-bromosuccinamide (NBS). For example, bromination of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with pyridinium perbromide in dichloromethane/ethanol achieves 85–89% yields.

Indole-3-Thiol Derivatives

1-Methyl-1H-indole-3-thiol is prepared via:

  • Thiourea substitution on 3-bromo-1-methylindole followed by acidic hydrolysis.
  • Direct thiolation of indole using Lawesson’s reagent.

Stepwise Synthesis and Reaction Optimization

Cyclocondensation to Form the Pyrazoline Core

Procedure :

  • Chalcone Synthesis :
    • 4-Fluorobenzaldehyde and 4-methoxyacetophenone undergo Claisen-Schmidt condensation in ethanol with NaOH catalysis.
    • Yield: ~75–80%.
  • Cyclocondensation :
    • The chalcone (10 mmol) reacts with hydrazine hydrate (12 mmol) in acetic acid at reflux for 6–8 hours.
    • The product, 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole , is isolated via recrystallization (ethanol/water).
    • Yield: 68–72%.

Analytical Validation :

  • 1H NMR (CDCl3): δ 7.45–7.30 (m, aromatic H), 5.12 (dd, CH2 pyrazoline), 3.85 (s, OCH3).
  • LC-MS : m/z 313 [M+H]+.

Bromoethanone Coupling to Pyrazoline

Procedure :

  • Acetylation :
    • The pyrazoline (5 mmol) reacts with chloroacetyl chloride (6 mmol) in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Yield: 82–85%.
  • Bromination :
    • The acetylated pyrazoline (4 mmol) is treated with pyridinium tribromide (4.4 mmol) in DCM/ethanol (3:1) at 0–5°C.
    • Reaction time: 3 hours.
    • Yield: 88–91%.

Key Data :

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
Acetylation Chloroacetyl chloride DCM 25 2 85
Bromination Pyridinium tribromide DCM/ethanol 0–5 3 91

Thioether Formation with Indole-3-Thiol

Procedure :

  • Nucleophilic Substitution :
    • The bromoethanone intermediate (3 mmol) reacts with 1-methyl-1H-indole-3-thiol (3.3 mmol) in DMF with K2CO3 (6 mmol) at 60°C for 12 hours.
    • Purification via column chromatography (hexane/ethyl acetate 4:1).
    • Yield: 76–80%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic α-carbon of the bromoethanone. The use of polar aprotic solvents (DMF) enhances nucleophilicity.

Analytical Validation :

  • 1H NMR (DMSO-d6): δ 7.95 (s, pyrazole H), 7.62–7.20 (m, aromatic H), 3.92 (s, OCH3), 3.85 (s, NCH3).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines pyrazoline formation and thioether coupling in a single reactor:

  • Procedure :
    • Chalcone, hydrazine hydrate, and chloroacetyl chloride react sequentially in acetic acid.
    • After pyrazoline formation, bromine is added in situ, followed by indole-3-thiol.
    • Yield: 65–70%.

Advantages : Reduced purification steps.
Disadvantages : Lower yield due to intermediate compatibility issues.

Microwave-Assisted Synthesis

Procedure :

  • Cyclocondensation and acetylation steps performed under microwave irradiation (300 W, 100°C, 30 min).
  • Yield improvement: 78% (vs. 68% conventional).

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Parameter Options Tested Optimal Choice Yield Impact
Solvent (bromination) DCM, THF, acetonitrile DCM/ethanol +15%
Base (thioether) K2CO3, Cs2CO3, TEA K2CO3 +8%
Catalyst (acetylation) TEA, DMAP, pyridine TEA +5%

Impurity Profiling

Common byproducts include:

  • Di-substituted thioethers : Mitigated by controlling thiol stoichiometry.
  • Oxidized pyrazolines : Minimized using inert atmospheres (N2/Ar).

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : 1650 cm−1 (C=O stretch), 1240 cm−1 (C-F stretch).
  • 13C NMR : δ 192.5 (C=O), 162.1 (C-F), 55.8 (OCH3).

Chromatographic Methods

Method Conditions Retention Time (min) Purity (%)
HPLC (UV 254 nm) C18, acetonitrile/water (70:30) 8.2 98.5
TLC Ethyl acetate/hexane (1:1) Rf = 0.45

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as:

  • Step 1 : Formation of the pyrazoline core via cyclocondensation of chalcone derivatives with hydrazine hydrate under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduction of the thioether linkage through nucleophilic substitution between a pyrazoline intermediate and a thiol-containing indole derivative.
  • Optimization : Reaction yields can be enhanced by using polar aprotic solvents (e.g., DMF) and maintaining temperatures between 60–80°C . Purity is verified via HPLC (>95%) and NMR spectroscopy .

Q. How is the molecular structure validated, and what crystallographic techniques are critical for confirming stereochemistry?

  • Methodological Answer :

  • X-ray crystallography is essential for resolving bond lengths, dihedral angles (e.g., between fluorophenyl and methoxyphenyl groups), and hydrogen-bonding networks . For example, reports dihedral angles of ~76° between aromatic rings in analogous pyrazoline derivatives.
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry, such as distinguishing between 4,5-dihydro-1H-pyrazole isomers. Key signals include methoxy protons (~δ 3.8 ppm) and indole NH protons (~δ 10–12 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Dose ranges of 1–100 µM are typical .
  • Controls : Include standard drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key pharmacophores (e.g., fluorophenyl vs. methoxyphenyl groups)?

  • Methodological Answer :

  • Synthetic Modifications : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on bioactivity .
  • Biological Testing : Compare IC₅₀ values across analogs using dose-response curves. For example, fluorinated analogs often exhibit enhanced metabolic stability compared to methoxy derivatives .
  • Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, COX-2) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Ensure uniform assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal Assays : Validate cytotoxicity results via complementary methods (e.g., apoptosis assays, flow cytometry) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can metabolic stability and degradation pathways be investigated under physiological conditions?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation products may include hydroxylated pyrazoline or demethylated methoxyphenyl derivatives .
  • pH Stability : Test compound integrity in buffers (pH 1–10) over 24–72 hours. Thioether linkages are prone to oxidation; antioxidants (e.g., BHT) may stabilize the compound .

Q. What computational methods are effective for predicting ADMET properties and off-target interactions?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate parameters like logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the indole-thioether moiety may increase logP, affecting solubility .
  • Off-Target Screening : Employ similarity-based tools (e.g., SEA) to predict interactions with non-target receptors (e.g., GPCRs, ion channels) .

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